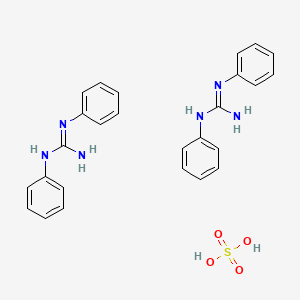

1,3-Diphenylguanidine hemisulfate

Vue d'ensemble

Description

1,3-Diphenylguanidine hemisulfate is a chemical compound widely used in various industrial applications, particularly in the rubber industry. It serves as an accelerator in the vulcanization process, enhancing the cross-linking of rubber molecules to improve elasticity and durability. This compound is also utilized in the detection of metals and organic bases due to its complexing properties .

Mécanisme D'action

Target of Action

1,3-Diphenylguanidine (DPG) is primarily used as an accelerator in the vulcanization of rubber . It acts as a complexing agent in the detection of metals and organic bases . It is found in some rubber products and is also a dermatological sensitizer and allergen .

Mode of Action

It is known to interact with its targets to enhance the durability of rubber products . It is also used in allergenic epicutaneous patch tests to aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .

Biochemical Pathways

Studies have shown that exposure to dpg can lead to oxidative stress indicators, including reactive oxygen species (ros), superoxide dismutase (sod), catalase (cat), glutathione disulfide (gssg), and glutathione (gsh) activities .

Result of Action

DPG’s action results in enhanced durability of rubber products . In biological systems, exposure to DPG has been associated with oxidative stress, indicated by heightened ROS levels and decreased SOD, CAT, GSSG, and GSH activities . This can lead to diminished reproduction rates, moulting, and body size in certain organisms like water fleas .

Action Environment

The action, efficacy, and stability of DPG can be influenced by environmental factors. For instance, DPG is intensively used in the tire manufacturing industry, and its residues can enter the environment through tire wear particles (TWPs), potentially posing risks to human health and the environment . The reactivity of DPG can also vary depending on the disinfection process used, with monochloramine showing significantly slower reactivity compared to chlorination .

Analyse Biochimique

Biochemical Properties

1,3-Diphenylguanidine hemisulfate plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions often result in the modulation of enzyme activity, leading to altered levels of reactive oxygen species and oxidative stress within cells. Additionally, this compound can bind to proteins, potentially affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In various cell types, including hepatocytes and immune cells, this compound has been observed to induce oxidative stress, leading to increased production of reactive oxygen species . This oxidative stress can disrupt cellular metabolism, alter gene expression, and impact cell signaling pathways. For instance, the compound has been shown to affect mitochondrial function, leading to changes in ATP production and basal respiration rates . Furthermore, this compound can influence cell proliferation and apoptosis, potentially contributing to cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of enzymes involved in antioxidant defense, resulting in increased oxidative stress . Additionally, the compound can interact with DNA, potentially causing genotoxic effects and altering gene expression . These molecular interactions contribute to the overall impact of this compound on cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that the compound can induce acute toxicity in short-term exposures, leading to significant decreases in cell viability and function . Over longer periods, chronic exposure to this compound can result in persistent oxidative stress and disruption of cellular processes . The stability of the compound in various environments can also influence its long-term effects, with degradation products potentially contributing to its overall toxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may not exhibit significant adverse effects, while higher doses can lead to toxicity and adverse health outcomes . Studies in mice have shown that high doses of this compound can cause reproductive toxicity, including alterations in sperm morphology and reduced fertility . Additionally, high doses can induce systemic toxicity, affecting multiple organs and systems . These findings highlight the importance of dosage considerations in assessing the safety and potential risks of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and effects. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall impact of this compound on cellular function and health. Additionally, the compound can influence metabolic flux and alter levels of key metabolites, contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function within cells . Understanding the transport and distribution of the compound is crucial for assessing its overall impact on biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to mitochondria, where it can impact mitochondrial function and contribute to oxidative stress . Additionally, the compound’s localization within the nucleus can influence gene expression and potentially lead to genotoxic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and effects on cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Diphenylguanidine hemisulfate can be synthesized through the reaction of aniline with cyanamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the guanidine structure. The hemisulfate salt is then obtained by treating the resulting 1,3-diphenylguanidine with sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Diphenylguanidine hemisulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent amine forms.

Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenated compounds like bromoalkanes are used under basic conditions to facilitate substitution.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Parent amines and related compounds.

Substitution: Substituted guanidines with various functional groups.

Applications De Recherche Scientifique

Detection of Contaminants

DPG has been utilized as a complexing agent for detecting metals and organic bases in environmental samples. Its ability to form stable complexes with various metal ions makes it valuable for analytical chemistry applications, particularly in assessing contamination levels in water sources .

Case Study: DPG in Water Quality Monitoring

A study conducted on the leaching behavior of DPG from rubber products found that it can migrate into water sources, posing potential environmental risks. Researchers developed methods for quantifying DPG levels in water using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, highlighting its significance in environmental monitoring .

Biomedical Applications

Dermatological Testing

DPG is also employed in dermatological patch tests to diagnose allergic contact dermatitis. Its sensitizing properties are useful for identifying allergic reactions to various substances, making it an essential tool in clinical allergy testing .

Table 2: DPG in Dermatological Applications

| Application | Description |

|---|---|

| Patch Testing | Used to identify allergic reactions |

| Sensitization Potential | Known to cause dermatitis in sensitive individuals |

Research and Development

Chemical Studies

Research has shown that DPG can undergo oxidation processes that affect its stability and environmental impact. Studies involving goethite-activated persulfate have explored the degradation mechanisms of DPG, providing insights into its behavior under different environmental conditions .

Table 3: Summary of Research Findings on DPG Degradation

| Study Focus | Key Findings |

|---|---|

| Oxidation Mechanisms | Identified reaction products and pathways |

| Environmental Persistence | Evaluated leaching potential from rubber products |

Comparaison Avec Des Composés Similaires

1,3-Di-o-tolylguanidine: Another guanidine derivative used in rubber vulcanization.

1,2,3-Triphenylguanidine: Similar in structure but with three phenyl groups, used in similar applications.

Uniqueness: 1,3-Diphenylguanidine hemisulfate is unique due to its specific complexing properties and its effectiveness as an accelerator in the vulcanization process. Its ability to form stable complexes with metals and organic bases makes it valuable in various chemical and industrial applications .

Propriétés

Numéro CAS |

32514-47-9 |

|---|---|

Formule moléculaire |

C13H15N3O4S |

Poids moléculaire |

309.34 g/mol |

Nom IUPAC |

1,2-diphenylguanidine;sulfuric acid |

InChI |

InChI=1S/C13H13N3.H2O4S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H,(H3,14,15,16);(H2,1,2,3,4) |

Clé InChI |

UYSNRRIIIXZGOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |

SMILES canonique |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.